molecular formula C7H15NO5 B13809833 methyl 6-amino-6-deoxy-D-glucopyranoside

methyl 6-amino-6-deoxy-D-glucopyranoside

Cat. No.: B13809833
M. Wt: 193.20 g/mol
InChI Key: BJYPUAVFYCRNFH-WLDMJGECSA-N
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Description

Methyl 6-amino-6-deoxy-D-glucopyranoside is a derivative of glucose where the hydroxyl group at the sixth position is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-6-deoxy-D-glucopyranoside typically involves the reduction of a precursor compound, such as methyl 6-deoxy-6-nitro-D-glucopyranoside. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-amino-6-deoxy-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-6-deoxy-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the sixth position allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-deoxy-D-glucopyranoside: Lacks the amino group at the sixth position.

    Methyl 6-nitro-6-deoxy-D-glucopyranoside: Contains a nitro group instead of an amino group.

    Methyl 6-acylamino-6-deoxy-D-glucopyranoside: Contains an acyl group attached to the amino group.

Uniqueness

Methyl 6-amino-6-deoxy-D-glucopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7?/m1/s1

InChI Key

BJYPUAVFYCRNFH-WLDMJGECSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O

Origin of Product

United States

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